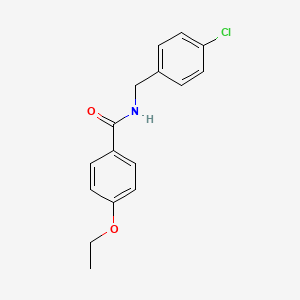
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Fluorosulthiame, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Scientific Research Applications
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the study of ion channels, particularly voltage-gated sodium channels. N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been shown to selectively block these channels, making it a valuable tool for studying their function and role in various physiological processes.
In addition to its use in ion channel research, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has also been studied for its potential applications in cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame involves its ability to selectively block voltage-gated sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells. By blocking these channels, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame can disrupt the normal function of these cells and induce a range of physiological effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, this compound has also been shown to affect calcium signaling and other cellular processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame in lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to study the function of these channels in a highly specific manner. However, one limitation of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame. One potential area of study is the development of new cancer treatments based on the anti-proliferative effects of this compound. Another area of research is the study of the effects of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame on other ion channels and cellular processes, which could lead to the development of new treatments for a range of diseases and conditions.
Conclusion
In conclusion, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame is a valuable compound for scientific research due to its selective blocking of voltage-gated sodium channels and its potential applications in cancer research. While there are limitations to its use, careful dosing and monitoring can ensure the safety of lab personnel and experimental subjects. With further research, this compound has the potential to lead to the development of new treatments for a range of diseases and conditions.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis method has been well-established and is widely used in research labs.
properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-14(11(2)9-10)19(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJCOIGKNHKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)


![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)



![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)